molecular formula C11H14ClF3N2O B13466774 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B13466774
M. Wt: 282.69 g/mol
InChI Key: ZFWDYRRARDZAEO-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound known for its unique structure and properties. It consists of a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The piperidin-4-yloxy group and the trifluoromethyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)pyridine hydrochloride
  • 2-(Piperidin-4-yloxy)pyrimidine hydrochloride
  • 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride

Uniqueness

2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both the piperidin-4-yloxy group and the trifluoromethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14ClF3N2O

Molecular Weight

282.69 g/mol

IUPAC Name

2-piperidin-4-yloxy-3-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8;/h1-2,5,8,15H,3-4,6-7H2;1H

InChI Key

ZFWDYRRARDZAEO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)C(F)(F)F.Cl

Origin of Product

United States

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